molecular formula C12H17NO3 B1216297 Anhalinine CAS No. 642-30-8

Anhalinine

Cat. No. B1216297
CAS RN: 642-30-8
M. Wt: 223.27 g/mol
InChI Key: GOBKARNYNSWQFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Anhalinine often involves complex reactions under specific conditions. For example, the synthesis of lanthanide hydroxyhalide materials shows the intricate process of creating layered intercalation hosts under hydrothermal conditions, highlighting the complexity and precision needed in synthesizing advanced materials (Poudret, Prior, McIntyre, & Fogg, 2008). Similarly, the creation of tetravalent actinide complexes through salt metathesis reactions underlines the intricate methods required for the synthesis of highly specialized compounds (Schnaars et al., 2012).

Molecular Structure Analysis

The study of molecular structures, such as the crystal structures of lanthanide hydroxyhalide materials, reveals the importance of coordination geometry and intermolecular interactions in determining the properties of synthesized compounds. The crystallographic analysis offers insights into the structural arrangements and the role of halide anions in charge balancing (Poudret et al., 2008).

Chemical Reactions and Properties

The chemical properties of compounds are deeply influenced by their molecular structures and synthesis routes. For instance, the reactivity and stability of complexes are determined by their bonding trends, as seen in the analysis of An(IV) complexes, which explore the ionic and covalent character of bonds within these molecules (Schnaars et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, conductivity, and fluorescence, are crucial for understanding the applications of synthesized compounds. The copolymerization study of aniline and 2-aminoterephthalic acid demonstrates how the inclusion of specific units in the polymer backbone affects these properties, highlighting the relationship between chemical composition and physical behavior (Arias-Pardilla et al., 2006).

Chemical Properties Analysis

Exploring the chemical properties involves examining the reactivity, stability, and interaction of compounds with other substances. The aqueous N-heterocyclization of aniline derivatives illustrates the potential for creating diverse chemical structures through specific reactions, emphasizing the versatility and complexity of chemical synthesis processes (Ju & Varma, 2005).

Scientific Research Applications

1. Effects on Cholinergic Neuromuscular Transmission

Anhalinine, along with mescaline and its analogs, was studied for its effects on cholinergic neuromuscular transmission. These compounds, including anhalinine, were found to block both directly and neurally evoked muscle twitches. They also affected acetylcholine release, membrane potential, and action potential duration, indicating a significant impact on neuromuscular transmission mechanisms. This research provides insights into the potential neuromodulatory properties of anhalinine (Ghansah et al., 1993).

2. Ab Initio Study of Anhalinine Analogs

In another study, ab initio analysis was conducted on anions and neutral radicals related to anhalinine. This research is vital for understanding the structural and electronic properties of these compounds. Such studies can contribute to the development of new materials or molecules with unique chemical properties (Metzler‐Nolte, 1998).

3. Insights into Actinides-Proteins Interactions

Although not directly focused on anhalinine, research into actinides-proteins interactions provides a context for understanding similar alkaloids. These studies explore the roles of proteins in transporting and accumulating actinides, which is relevant for understanding the biochemical pathways and potential medicinal applications of compounds like anhalinine (Creff et al., 2019).

Future Directions

The future directions for Anhalinine research are not explicitly stated in the literature. Given its structural relation to mescaline, it could be of interest in neuroscience research . Additionally, understanding its synthesis could contribute to the field of organic chemistry.

properties

IUPAC Name

6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKARNYNSWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CNCCC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10982742
Record name 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhalinine

CAS RN

642-30-8
Record name 1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhalinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHALININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ4K38GMN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
L Reti - The Alkaloids: Chemistry and Physiology, 1954 - Elsevier
Publisher Summary This chapter discusses the simple isoquinoline alkaloids. The large group of alkaloids of the isoquinoline type ranges in complexity from the simple isoquinolines, …
Number of citations: 14 www.sciencedirect.com
LA Chrisey, A Brossi - Heterocycles (Sendai), 1989 - pascal-francis.inist.fr
Tris-N, N'N″-(3',4',5'-trimethoxyphenethyl)-1,3,5-hexahydrotriazine, a methylenemescaline trimer: characterization and selective cyclization to anhalinine under non-aqueous …
Number of citations: 4 pascal-francis.inist.fr
E Ghansah, P Kopsombut, MA Maleque, A Brossi - Neuropharmacology, 1993 - Elsevier
… Chemical structures of mescaline hydrochloride and two of its analogs: anhalinine hydrochloride (ANH) and methylenemescaline trimer (MMT). Anhalinine, a tetrahydroisoquinoline, is …
Number of citations: 26 www.sciencedirect.com
A Brossi - 생약학회지, 1989 - papersearch.net
… of the Cactus alkaloid anhalinine by Spath: mescaline and formaldehyde form a crystalline trimer which with acid in non-aqueous medium is smoothly transformed into anhalinine. In …
Number of citations: 0 papersearch.net
GP Rizzi - The Journal of Organic Chemistry, 1969 - ACS Publications
… Methylation of 10 with diazomethaneled to the alkaloid, anhalinine (6,7,8-trimethoxy-l,2,3,4-… from absolute ethanol to yield anhalinine hydrochloride, mp 248-250 (lit.7 8mp 248-250). …
Number of citations: 33 pubs.acs.org
VG Kartsev - Medicinal Chemistry Research, 2004 - Springer
The biological activity of isoquinoline alkaloids is versatile and deserves several reviews. Here we will confine ourselves to only some illustrative examples. The alkaloid anhalinine (…
Number of citations: 93 link.springer.com
EF Anderson - 1996 - books.google.com
Dry whiskey, Divine herb, Devil's root, Medicine of God, Peyote: for some people, to use it is to hear colors and see sounds. For many Native Americans, it brings an ability to reach out …
Number of citations: 233 books.google.com
C Djerassi, SK Figdor, JM Bobbitt… - Journal of the American …, 1957 - ACS Publications
… Mescaline (I) and anhalinine (II) can …
Number of citations: 31 pubs.acs.org
RE Schultes - Botanical Museum Leaflets, Harvard University, 1937 - JSTOR
… Anhalinine and Anhalidine have only recently been isolated and in amounts too minute to be of use in physiological tests. Anhalonine and Pellotine hydrochlorides find minor use in …
Number of citations: 47 www.jstor.org
A B-Phenylethylamines - … Naturstoffe/Progress in the Chemistry of …, 2013 - books.google.com
N/NH, Phenylethylamine, has been isolated in many instances from the putrefactive decomposition products of proteins [cf. GUGGENHEIM (46)]; but is also occurs as a plant constituent. …
Number of citations: 0 books.google.com

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